![molecular formula C14H20N2O3 B13783523 Tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate CAS No. 885268-75-7](/img/structure/B13783523.png)
Tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate
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Overview
Description
Tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a benzo oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate typically involves multiple steps. One common method includes the reaction of 2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-one with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzo oxazine ring can interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-one: Similar structure but lacks the carboxylate group.
2-Methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine: Similar core structure but different substituents.
Uniqueness
Tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate is unique due to the presence of both the tert-butyl and carboxylate groups, which confer distinct chemical and biological properties.
Biological Activity
Tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate (CAS No. 885268-75-7) is a compound of interest due to its potential biological activities, particularly as a selective inhibitor of cyclin-dependent kinase 9 (CDK9). This compound belongs to the class of benzoxazines, which have shown promise in various therapeutic applications, including oncology.
- Molecular Formula: C14H20N2O3
- Molecular Weight: 264.32 g/mol
- Structure: The compound features a tert-butyl group, an amino group, and a benzoxazine ring, contributing to its unique biological profile.
Inhibition of CDK9
Recent studies have highlighted the role of CDK9 as a therapeutic target in hematologic malignancies. This compound has been identified as a selective CDK9 inhibitor. This inhibition leads to a decrease in the expression of Mcl-1 and c-Myc, two proteins critical for cell survival and proliferation in cancer cells.
In vitro studies demonstrated that treatment with this compound resulted in:
- Apoptosis Induction: A significant increase in apoptotic markers was observed in Mcl-1-dependent tumor cell lines.
- Dose-Dependent Effects: Short-term treatments showed a rapid decrease in phosphorylated RNA polymerase II (p-Ser2-RNAPII), indicating effective transcriptional inhibition .
Antitumor Efficacy
The antitumor efficacy of the compound was evaluated using xenograft models derived from various hematological tumors. The results indicated:
- Significant Tumor Reduction: Intermittent dosing of the compound led to substantial tumor growth inhibition.
- Pharmacokinetic Properties: The compound exhibited favorable pharmacokinetic properties suitable for intravenous administration, enhancing its potential clinical applicability .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities and findings related to this compound compared to other known CDK9 inhibitors.
Case Studies
Case Study 1: Hematologic Malignancies
In a study focusing on acute myeloid leukemia (AML), this compound was administered to xenograft models. Results showed:
- Enhanced Survival Rates: Mice treated with the compound exhibited prolonged survival compared to controls.
- Mechanistic Insights: Analysis revealed downregulation of anti-apoptotic proteins and cell cycle arrest at G1 phase .
Case Study 2: Solid Tumors
Another investigation assessed the compound's effects on solid tumor models. Key findings included:
Properties
CAS No. |
885268-75-7 |
---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl 8-amino-2-methyl-2,3-dihydro-1,4-benzoxazine-4-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c1-9-8-16(13(17)19-14(2,3)4)11-7-5-6-10(15)12(11)18-9/h5-7,9H,8,15H2,1-4H3 |
InChI Key |
XLZXEVHFVUFXMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=CC=CC(=C2O1)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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